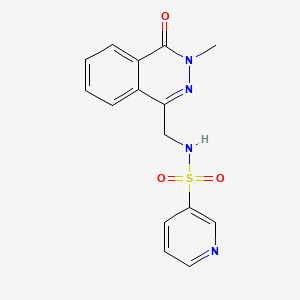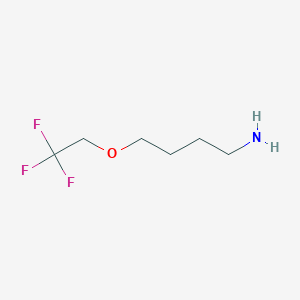![molecular formula C14H17ClN2O3 B2848202 2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide CAS No. 2411262-12-7](/img/structure/B2848202.png)
2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CP-945,598 and belongs to the class of pyrrolidine derivatives. The following paper will discuss the synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes such as pain, inflammation, and appetite regulation. Inhibition of FAAH by CP-945,598 leads to an increase in the levels of endocannabinoids, resulting in analgesic, anti-inflammatory, and appetite-stimulating effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide involves the inhibition of FAAH, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). FAAH inhibition leads to an increase in the levels of these endocannabinoids, which in turn activate the cannabinoid receptors CB1 and CB2. Activation of these receptors results in the modulation of various physiological processes such as pain, inflammation, and appetite regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been found to be a potent analgesic, anti-inflammatory, and appetite stimulant. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide in lab experiments is its high potency and selectivity for FAAH. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide. One potential area of research is the development of more potent and selective FAAH inhibitors for use in the treatment of various medical conditions. Another area of research is the study of the effects of FAAH inhibition on other physiological processes such as memory and learning. Additionally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for various medical conditions.
Synthesemethoden
The synthesis of 2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide involves the reaction of 2-phenoxyacetyl chloride with 3-pyrrolidinylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with chloroacetyl chloride to obtain the final product. This method has been reported in several scientific studies and has been found to be efficient in producing high yields of the compound.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-8-13(18)16-11-6-7-17(9-11)14(19)10-20-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPVXXAABLTJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCl)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


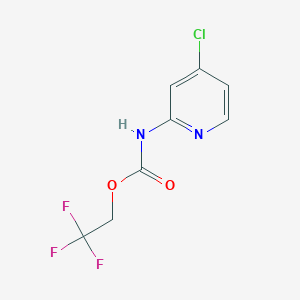
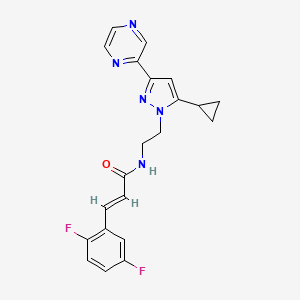

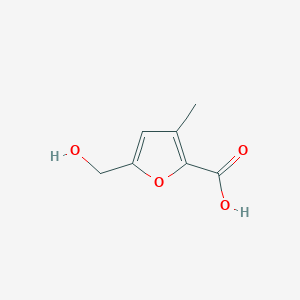
![3,4,5-trimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2848125.png)
![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-propan-2-ylurea](/img/structure/B2848126.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B2848127.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2848132.png)
![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide](/img/structure/B2848133.png)
![N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2848134.png)
